3-(Dimethylamino)benzene-1-carbothioamide
Overview
Description
3-(Dimethylamino)benzene-1-carbothioamide is a chemical compound with the molecular formula C9H12N2S . It has a molecular weight of 180.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a dimethylamino group and a carbothioamide group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Anticancer and Antioxidant Applications
- Benzene sulfonamide derivatives, including 3-(Dimethylamino)benzene-1-carbothioamide, have been explored for their potential as anticancer agents. A study synthesized new sulfonamide drugs by reacting aldehydes thio-semi-carbazones derivatives with benzene sulphonyl chloride. Two derivatives showed potent anticancer effects against MCF-7 breast carcinoma cell lines but had low antioxidant activities. Molecular docking studies were utilized to analyze the anti-breast cancer activity of these compounds (Mohamed et al., 2022).
Corrosion Inhibition
- A heterocyclic compound synthesized from the reaction of chalcone derivative and thiosemicarbazide, which includes a this compound structure, was studied for its corrosion inhibition properties. The compound, namely (E)-5-(4-(dimethylamino)phenyl)-3-(4-(dimethylamino)styryl)-2,3-dihydro-1H-pyrazole-1-carbothioamide (DDP), demonstrated strong adsorption on mild steel surfaces, suggesting its utility in corrosion inhibition. The adsorption process involved both chemisorption and physisorption (Boudjellal et al., 2020).
Organometallic Chemistry
- In organometallic chemistry, derivatives of this compound have been used in the heteroatom assisted lithiation of 1,3-bis[(dimethylamino)methyl]benzene. This process resulted in the formation of mixed aryl-, alkyl-lithium aggregates, contributing to the understanding of lithiation mechanisms and aggregate formation in organometallic reactions (Donkervoort et al., 1998).
Mild Steel Corrosion in Industrial Water Medium
- Studies on the inhibition performance and adsorption behavior of derivatives including this compound on mild steel corrosion in industrial water mediums have been conducted. These studies indicated that such compounds can act as mixed-type inhibitors, with adsorption following Langmuir adsorption isotherm. This research is significant for industrial applications, particularly in reducing corrosion-related damages (Shivakumar & Mohana, 2013).
properties
IUPAC Name |
3-(dimethylamino)benzenecarbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-11(2)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUADXMIRRFJGRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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